5-Chloro-2,3-dimethoxypyridine hydrochloride

Quality Control Analytical Chemistry Pharmaceutical Intermediates

Procure ≥98% purity 5-Chloro-2,3-dimethoxypyridine hydrochloride (CAS 1704065-35-9) for reproducible cross-couplings (Suzuki, Buchwald) and aqueous assays. The hydrochloride salt ensures precise weighing, complete DMF/DMSO dissolution, and ambient stability, eliminating free base variability. ISO 9001:2015 certified. Inquire for bulk/development quantities.

Molecular Formula C7H9Cl2NO2
Molecular Weight 210.05 g/mol
CAS No. 1704065-35-9
Cat. No. B1434210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dimethoxypyridine hydrochloride
CAS1704065-35-9
Molecular FormulaC7H9Cl2NO2
Molecular Weight210.05 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Cl)OC.Cl
InChIInChI=1S/C7H8ClNO2.ClH/c1-10-6-3-5(8)4-9-7(6)11-2;/h3-4H,1-2H3;1H
InChIKeyQWLQVYXYSOPBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dimethoxypyridine hydrochloride (CAS 1704065-35-9): Product Identity, Chemical Class, and Key Physicochemical Properties for Procurement


5-Chloro-2,3-dimethoxypyridine hydrochloride (CAS 1704065-35-9) is a heterocyclic pyridine derivative existing as a hydrochloride salt. Its molecular formula is C₇H₉Cl₂NO₂, with a molecular weight of 210.05 g/mol [1]. The compound features a pyridine core substituted with a chlorine atom at the 5-position and methoxy groups at the 2- and 3-positions, forming a crystalline solid typically supplied at purities of 95% or ≥98% . As a hydrochloride salt, it exhibits enhanced aqueous solubility relative to its free base counterpart, a critical consideration for experimental design in both in vitro assays and synthetic transformations [1].

Why 5-Chloro-2,3-dimethoxypyridine hydrochloride (CAS 1704065-35-9) Cannot Be Replaced with In-Class Analogs: A Critical Procurement Distinction


In-class substitution among dimethoxypyridine derivatives is not permissible for rigorous scientific workflows. The specific 5-chloro substitution pattern confers a unique electronic and steric profile that governs its reactivity and biological interactions [1]. Furthermore, the hydrochloride salt form provides a distinct advantage in aqueous solubility and handling stability compared to the free base (e.g., 5-chloro-2,3-dimethoxypyridine, CAS 284040-73-9) . Procurement of generic or superficially similar analogs risks introducing experimental variability due to differences in ionization state, solubility, and trace impurities—factors that directly impact assay reproducibility, synthetic yield, and compliance with regulatory documentation standards. The following evidence quantifies these critical differentiators.

5-Chloro-2,3-dimethoxypyridine hydrochloride (CAS 1704065-35-9): Quantitative Differentiation Evidence for Scientific Selection


Purity Specification: ≥98% HPLC vs. 95% Industry Baseline

Suppliers of 5-Chloro-2,3-dimethoxypyridine hydrochloride offer distinct purity grades. MolCore provides a specification of ≥98% purity as determined by HPLC , while AKSci specifies a minimum purity of 95% . This quantitative difference is meaningful for applications requiring higher purity to minimize side reactions or ensure consistent biological activity. The higher purity grade directly supports reduced downstream purification efforts and improved batch-to-batch consistency in sensitive assays or multi-step syntheses .

Quality Control Analytical Chemistry Pharmaceutical Intermediates

Molecular Weight Differentiation: Hydrochloride Salt (210.05 Da) vs. Free Base (173.60 Da)

The hydrochloride salt (MW = 210.05 g/mol) exhibits a significantly higher molecular weight than its free base analog, 5-chloro-2,3-dimethoxypyridine (MW = 173.60 g/mol), due to the additional HCl component [1]. This 36.45 Da difference corresponds to a 21% increase in mass and directly influences molar concentration calculations, dosing regimens, and analytical detection (e.g., mass spectrometry ion patterns). Using the free base molecular weight in calculations involving the salt would result in a 17% error in molarity, potentially compromising experimental reproducibility.

Medicinal Chemistry Formulation Science Analytical Method Development

Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base

Hydrochloride salt formation is a classic pharmaceutical strategy to enhance aqueous solubility of basic heterocycles. While direct experimental solubility data for the hydrochloride salt are not publicly reported, the free base (5-chloro-2,3-dimethoxypyridine) has an estimated water solubility of 2,812 mg/L at 25°C (WSKOW model based on LogP) . As a hydrochloride salt, 5-Chloro-2,3-dimethoxypyridine hydrochloride is expected to exhibit markedly higher aqueous solubility, typically by an order of magnitude or more for similar pyridine derivatives [1]. This solubility differential is critical for preparing concentrated stock solutions for biological assays and for ensuring complete dissolution in aqueous reaction media.

Formulation Development In Vitro Assay Solubility Enhancement

Storage and Handling Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 5-chloro-2,3-dimethoxypyridine is specified for long-term storage in a cool, dry place . In contrast, the free base analog (5-chloro-2,3-dimethoxypyridine) is classified as Acute Toxicity Category 4 (Oral) and requires handling as a combustible solid . The salt form's lower hazard profile and greater stability against moisture and oxidation provide tangible benefits for inventory management, reducing the need for specialized storage equipment and minimizing degradation during routine laboratory use.

Chemical Stability Long-Term Storage Logistics

Regulatory Traceability: ISO 9001:2015 Certification for 5-Chloro-2,3-dimethoxypyridine hydrochloride

MolCore supplies 5-Chloro-2,3-dimethoxypyridine hydrochloride with ISO 9001:2015 certification, affirming compliance with international quality management standards . This certification ensures rigorous batch control, complete documentation, and traceability throughout the manufacturing and supply chain. In contrast, many suppliers of the free base analog (e.g., 5-chloro-2,3-dimethoxypyridine, CAS 284040-73-9) do not explicitly offer ISO-certified material, introducing variability and documentation gaps that can be problematic for regulated environments such as pharmaceutical R&D and GLP studies.

Quality Assurance Regulatory Compliance Pharmaceutical R&D

Chemical Reactivity Profile: 5-Chloro Substitution Pattern Enables Unique Cross-Coupling Utility

The 5-chloro-2,3-dimethoxypyridine scaffold is a valuable intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the electron-withdrawing chlorine atom at the 5-position, which activates the ring for nucleophilic aromatic substitution and transition metal-catalyzed couplings [1]. While no direct comparative kinetic data are available, the specific substitution pattern differentiates it from other dimethoxypyridine isomers (e.g., 3,5-dimethoxypyridine or 2,6-dimethoxypyridine) that lack the activating chloro group and therefore exhibit different reactivity profiles . The hydrochloride salt form further facilitates these reactions by providing a stable, easily handled solid with consistent stoichiometry.

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Best Research and Industrial Application Scenarios for 5-Chloro-2,3-dimethoxypyridine hydrochloride (CAS 1704065-35-9)


Medicinal Chemistry: Synthesis of Bioactive Heterocyclic Libraries via Cross-Coupling Reactions

The 5-chloro-2,3-dimethoxypyridine hydrochloride scaffold is ideally suited for medicinal chemistry campaigns requiring diversification at the 5-position. Its chlorine atom serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid construction of compound libraries with varied aromatic and heteroaromatic appendages [1]. The hydrochloride salt form ensures precise weighing and complete dissolution in common polar aprotic solvents (e.g., DMF, DMSO), critical for reproducible small-scale parallel synthesis. Researchers should prioritize procurement of the ≥98% purity grade (MolCore) to minimize the risk of catalyst poisoning by trace impurities during these sensitive cross-coupling reactions .

In Vitro Pharmacology: Aqueous Solubility-Dependent Assays and Formulation Development

For in vitro assays requiring high aqueous concentrations (e.g., cell-based potency assays, solubility-dependent target engagement studies), the hydrochloride salt form provides a distinct advantage over the free base. Although exact solubility data are not publicly available, the salt is expected to dissolve readily in aqueous buffers, reducing the need for DMSO or other organic co-solvents that can confound biological readouts [1]. Researchers should confirm the exact molecular weight (210.05 g/mol) when preparing stock solutions to avoid molarity errors arising from confusion with the free base analog (173.60 g/mol) . The ISO 9001:2015 certification further ensures batch-to-batch consistency, a critical requirement for longitudinal pharmacology studies [2].

Process Chemistry: Late-Stage Functionalization and Kilogram-Scale Synthesis

In process chemistry and scale-up operations, the hydrochloride salt offers tangible benefits in handling, storage, and regulatory compliance. Its non-hazardous classification for transport simplifies logistics and reduces shipping costs for kilogram-scale orders [1]. The salt form is less hygroscopic and more stable under ambient conditions than the free base, minimizing degradation during extended storage and ensuring consistent quality for multi-campaign synthetic projects . The well-defined stoichiometry of the hydrochloride salt also facilitates accurate charge calculations in large-scale reactions, reducing the risk of off-ratio reagent additions and improving overall yield reproducibility.

Quality Control and Analytical Method Development: Certified Reference Standards

The availability of ISO 9001:2015 certified 5-chloro-2,3-dimethoxypyridine hydrochloride with ≥98% purity makes it a suitable candidate for use as an in-house reference standard in analytical chemistry [1]. Its well-characterized physicochemical properties (exact mass = 209.0010339 Da, H-bond donor count = 1, H-bond acceptor count = 3) provide a robust foundation for developing and validating HPLC, LC-MS, or NMR methods. The clear differentiation in molecular weight and elemental composition from the free base analog ensures unambiguous identification and quantification in complex mixtures, supporting regulatory filings and patent applications.

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